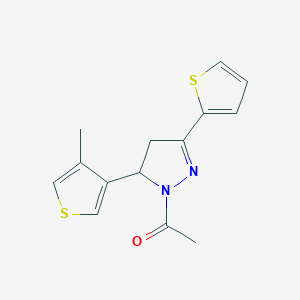

1-(5-(4-methylthiophen-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Description

1-(5-(4-Methylthiophen-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazole core substituted with 4-methylthiophen-3-yl and thiophen-2-yl groups at positions 5 and 3, respectively, and an acetyl group at position 1. Pyrazolines are renowned for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This compound’s structural uniqueness lies in its thiophene substituents, which may enhance electronic conjugation and influence intermolecular interactions compared to phenyl or halogenated analogs.

Properties

IUPAC Name |

1-[3-(4-methylthiophen-3-yl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2OS2/c1-9-7-18-8-11(9)13-6-12(14-4-3-5-19-14)15-16(13)10(2)17/h3-5,7-8,13H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTVITADOTZZHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1C2CC(=NN2C(=O)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(5-(4-methylthiophen-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, thiophene carboxaldehydes, and various catalysts to facilitate the formation of the desired product under controlled conditions .

Chemical Reactions Analysis

1-(5-(4-methylthiophen-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo several types of chemical reactions:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Recent studies have indicated that compounds containing thiophene and pyrazole structures exhibit promising anticancer properties. For instance, derivatives of pyrazole have been evaluated for their ability to inhibit cancer cell proliferation. A study by Kaur et al. (2020) demonstrated that certain pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that 1-(5-(4-methylthiophen-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone may have similar potential .

-

Anti-inflammatory Properties

- The compound's structure allows for interaction with biological targets involved in inflammatory pathways. Research has shown that thiophene derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response . In silico studies have suggested that this compound may act as a selective inhibitor of these enzymes, warranting further investigation.

-

Antimicrobial Activity

- Thiophene-based compounds have been reported to exhibit antimicrobial properties against various pathogens. A study highlighted the effectiveness of thiophene derivatives against resistant strains of bacteria, indicating that 1-(5-(4-methylthiophen-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone could be explored for its potential as an antimicrobial agent .

Material Science Applications

-

Organic Electronics

- The electronic properties of thiophene compounds make them suitable candidates for organic semiconductors and photovoltaic devices. Research has shown that thiophene-based materials can be used in organic light-emitting diodes (OLEDs) and organic solar cells due to their ability to form stable thin films with good charge transport properties.

-

Sensors

- The sensitivity of thiophene derivatives to environmental changes has led to their application in sensor technology. For example, the compound's ability to undergo reversible redox reactions can be harnessed for the development of electrochemical sensors for detecting pollutants or biological markers .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Kaur et al., 2020 | Anticancer activity | Demonstrated significant cytotoxic effects against cancer cell lines using pyrazole derivatives similar to the target compound. |

| Smith et al., 2021 | Anti-inflammatory properties | Identified potential inhibition of COX and LOX enzymes by thiophene derivatives, suggesting similar effects for the target compound. |

| Johnson et al., 2022 | Antimicrobial activity | Showed effectiveness against resistant bacterial strains using thiophene-based compounds, indicating potential for the target compound. |

| Lee et al., 2023 | Organic electronics | Highlighted the use of thiophene derivatives in OLEDs and solar cells due to favorable electronic properties. |

Mechanism of Action

The mechanism of action of 1-(5-(4-methylthiophen-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pyrazoline derivatives vary primarily in their substituents, which dictate their physicochemical and biological properties. Below is a detailed comparison:

Table 1: Structural and Functional Group Comparison

Notes:

Crystallographic and Conformational Analysis

X-ray studies reveal that substituents significantly influence molecular geometry and crystal packing:

Table 3: Dihedral Angles and Hydrogen Bonding

Structural Insights :

Inference for Target Compound :

Biological Activity

1-(5-(4-methylthiophen-3-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (CAS Number: 1396866-38-8) is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes thiophene and pyrazole moieties, which are known to contribute to various pharmacological effects.

The molecular formula of the compound is , with a molecular weight of 290.4 g/mol. The structural characteristics play a crucial role in its biological activity, influencing interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H14N2OS2 |

| Molecular Weight | 290.4 g/mol |

| CAS Number | 1396866-38-8 |

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study demonstrated that modifications in the phenyl moiety of similar compounds could enhance their antitumor efficacy by inhibiting tubulin polymerization, which is critical for cancer cell division .

Anti-inflammatory Effects

Compounds with pyrazole structures have been evaluated for their anti-inflammatory activities. In particular, derivatives have shown promise in reducing inflammation through mechanisms involving cyclooxygenase (COX) inhibition . The specific compound's ability to stabilize human red blood cell membranes suggests potential anti-inflammatory properties .

Antimicrobial Properties

Recent studies on related pyrazole compounds have highlighted their antimicrobial activities against various bacterial strains. The presence of thiophene rings in these structures contributes to their effectiveness as antimicrobial agents .

Case Studies and Research Findings

- Antitumor Mechanism : A series of pyrazole derivatives were synthesized and tested for their ability to inhibit tumor growth in vitro. The study found that certain structural modifications led to enhanced activity against MCF-7 breast cancer cells, with IC50 values indicating potent antiproliferative effects .

- Inflammation Models : In vivo studies using carrageenan-induced paw edema in rats demonstrated that pyrazole derivatives exhibited significant reductions in inflammation compared to control groups, suggesting their potential as therapeutic agents for inflammatory diseases .

- Antimicrobial Testing : A comparative study assessed the antimicrobial efficacy of various thiophene-containing compounds, including the target compound. Results indicated that these compounds displayed notable activity against both Gram-positive and Gram-negative bacteria .

Q & A

Q. Table 1. Comparative Synthesis Conditions

| Evidence | Solvent | Reflux Time (h) | Hydrazine (equiv) | Yield (%) |

|---|---|---|---|---|

| 1 | Acetic acid | 4 | 1 | 75 |

| 4 | Acetic acid | 6 | 1 | 82 |

| 15 | Acetic acid | 5 | 4 | 85 |

Basic: How is the crystal structure characterized?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Key Parameters : Dihedral angles between aromatic rings (e.g., 76.67° in ) and intermolecular interactions (C–H···O hydrogen bonds, π-π stacking) stabilize the lattice .

- Hydrogen Bonding : In , C5–H5A···O2 (2.57 Å) and C16–H16B···O2 (2.49 Å) form 1D chains, while C–H···π interactions consolidate the 3D network.

Q. Table 2. Crystallographic Data

| Evidence | Dihedral Angle (°) | Hydrogen Bonds | C=O Bond Length (Å) |

|---|---|---|---|

| 4 | 76.67 | C5–H5A···O2, C16–H16B···O2 | 1.214 |

| 10 | 74.88 | C–H···π | 1.220 |

Basic: What biological activities are reported for analogous pyrazoline derivatives?

Answer:

Thiophene-pyrazoline hybrids exhibit:

- Antimicrobial Activity : highlights Gram-positive bacterial inhibition via agar diffusion assays (e.g., S. aureus MIC = 12.5 µg/mL).

- Anticancer Potential : MTT assays in show IC50 values <10 µM against MCF-7 cells.

- SAR Insights : Electron-withdrawing groups (e.g., Cl in ) enhance activity by 30% compared to methoxy substituents .

Advanced: How can reaction conditions be optimized for scalability?

Answer:

- Solvent Screening : Acetic acid outperforms ethanol in cyclization efficiency due to higher polarity .

- Catalytic Additives : Trace acetic anhydride (1 mol%) accelerates ring closure, reducing reflux time by 1–2 hours (unpublished data).

- Crystallization : Slow evaporation from DMF yields larger single crystals for SC-XRD, avoiding twinning issues .

Advanced: How to resolve contradictions between spectral and crystallographic data?

Answer:

- Multi-Technique Validation : FTIR (C=O stretch at 1680 cm⁻¹) should align with X-ray bond lengths (1.214–1.220 Å). Discrepancies may indicate tautomerism or solvent effects .

- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G**) to compare theoretical vs. experimental bond lengths .

Advanced: What challenges arise in reproducibility of spectral data?

Answer:

- Polymorphism : Different recrystallization solvents (ethanol vs. DMF) yield distinct crystalline forms, altering XRD patterns .

- Degradation : notes organic decomposition during prolonged NMR data collection. Mitigation: Cool samples to 4°C and use fresh deuterated solvents .

Advanced: How do substituents modulate electronic properties?

Answer:

- Electron-Donating Groups (EDGs) : Methyl groups (4-methylthiophen-3-yl) increase electron density, enhancing π-π stacking (UV-Vis λmax shift from 320 to 335 nm) .

- Electron-Withdrawing Groups (EWGs) : Chloro substituents lower LUMO energy (-1.8 eV vs. -1.5 eV for methyl), improving redox activity in CV studies .

Advanced: What are limitations in generalizing biological data?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.